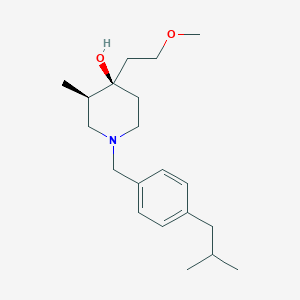

(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" is not directly reported, similar piperidine derivatives have been synthesized through various organic synthesis techniques. Typically, the synthesis of such compounds involves multi-step reactions starting from simpler piperidine structures or through the cyclization of linear precursors. Key steps may include functional group transformations, stereoselective synthesis methods, and protection/deprotection strategies to achieve the desired complex structure (Sakatsume et al., 1989).

Molecular Structure Analysis

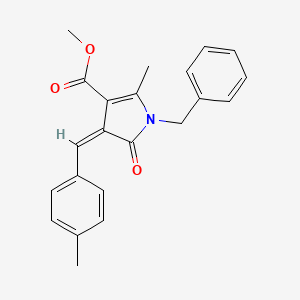

The molecular structure of piperidine derivatives, including "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol", is characterized by the presence of a six-membered piperidine ring, which can adopt different conformations based on the substituents attached to it. The stereochemistry, especially the configuration at the 3R* and 4R* positions, plays a crucial role in the molecule's overall shape and potential chemical behavior. Advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are often employed to elucidate such structures (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives can undergo a variety of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and redox reactions. The specific functional groups present in "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" such as the methoxyethyl and isobutylbenzyl moieties, may influence its reactivity towards different reagents and conditions. These reactions can be exploited to further modify the compound or to study its chemical properties (Harini et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives like solubility, melting point, boiling point, and optical activity are influenced by their molecular structure. The presence of polar functional groups such as methoxy and isobutylbenzyl in the compound may affect its solubility in various solvents, its phase transition temperatures, and its interaction with polarized light. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Czeskis, 1998).

Chemical Properties Analysis

The chemical properties of "(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" include its acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are determined by the molecule's functional groups and overall structure. For example, the basicity of the piperidine nitrogen can be influenced by adjacent substituents, affecting the compound's reactivity and interactions with acids and bases (Wu et al., 2022).

Applications De Recherche Scientifique

Chemical Structure and Affinity for Acetylcholine Receptors

Research into the chemical structure and its affinity for postganglionic acetylcholine receptors of the guinea-pig isolated ileum highlights the importance of structural modifications in enhancing the activity of compounds similar to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol. The study demonstrates how changes in the chemical structure, such as the addition of methylene groups or substitution of hydrogen atoms, can significantly impact the compound's affinity for acetylcholine receptors, providing insights into the development of more effective therapeutic agents (Abramson et al., 1974).

Metabolism and Asymmetric Synthesis

Another aspect of scientific research involves the metabolism and asymmetric synthesis of compounds structurally related to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol. For example, the asymmetric synthesis of diastereoisomers of a metabolite of metoprolol, a structurally similar compound, has been described, shedding light on the metabolic processes involving such compounds and their potential applications in understanding drug metabolism and designing drugs with improved efficacy and reduced side effects (Shetty & Nelson, 1988).

Protective Groups in Oligonucleotide Synthesis

The application of protective groups, such as the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, in the synthesis of oligoribonucleotides demonstrates the utility of compounds with similar structural frameworks in facilitating nucleic acid chemistry. This research underlines the importance of selecting suitable protective groups for efficient and rapid synthesis of oligonucleotides, which is crucial for genetic research and therapeutic development (Reese, Serafinowska, & Zappia, 1986).

Configurational Assignments and Chemical Synthesis

Studies on the PMR spectra of diastereoisomeric compounds related to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol provide valuable information on configurational assignments and probable conformations. This research is critical for understanding the stereochemical requirements for biological activity and for the design of compounds with specific therapeutic targets (Casy, 1966).

Antioxidant and Antimicrobial Potential

The synthesis and biological evaluation of novel compounds with the piperidin-4-one core, including those similar to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol, have demonstrated promising antioxidant and antimicrobial activities. This line of research opens new avenues for the development of therapeutic agents targeting oxidative stress-related diseases and infections (Harini et al., 2014).

Propriétés

IUPAC Name |

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-16(2)13-18-5-7-19(8-6-18)15-21-11-9-20(22,10-12-23-4)17(3)14-21/h5-8,16-17,22H,9-15H2,1-4H3/t17-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHUHQPFASCZFP-YLJYHZDGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)